molecular formula C15H14N6OS B12487094 1-[3-(7H-purin-6-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one

1-[3-(7H-purin-6-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B12487094
M. Wt: 326.4 g/mol
InChI Key: NQBZVIWXIGTPPK-UHFFFAOYSA-N
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Description

1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one is a complex organic compound that combines the structural features of purine and benzodiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one typically involves multiple steps:

    Formation of the Purine Derivative: The starting material, 9H-purine-6-thiol, is reacted with 3-bromopropanol under basic conditions to form 3-(9H-purin-6-ylsulfanyl)propanol.

    Formation of the Benzodiazole Derivative: The benzodiazole moiety is synthesized separately, often starting from o-phenylenediamine and reacting it with formic acid to form 2-aminobenzimidazole.

    Coupling Reaction: The final step involves coupling the purine derivative with the benzodiazole derivative under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the purine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the benzodiazole moiety can be reduced to amines.

    Substitution: The hydrogen atoms on the benzodiazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Biochemistry: Used as a probe to study protein-ligand interactions, particularly in the context of purine-binding proteins.

    Materials Science: Investigated for its potential use in organic electronics and as a component in molecular sensors.

Mechanism of Action

The mechanism of action of 1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as kinases by binding to the active site, thereby preventing substrate access.

    Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(9H-purin-6-ylsulfanyl)propanoic acid: Shares the purine-sulfanyl moiety but lacks the benzodiazole ring.

    2-aminobenzimidazole: Contains the benzodiazole structure but lacks the purine-sulfanyl moiety.

Uniqueness

1-[3-(9H-purin-6-ylsulfanyl)propyl]-3H-1,3-benzodiazol-2-one is unique due to its combined structural features of purine and benzodiazole, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H14N6OS

Molecular Weight

326.4 g/mol

IUPAC Name

3-[3-(7H-purin-6-ylsulfanyl)propyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C15H14N6OS/c22-15-20-10-4-1-2-5-11(10)21(15)6-3-7-23-14-12-13(17-8-16-12)18-9-19-14/h1-2,4-5,8-9H,3,6-7H2,(H,20,22)(H,16,17,18,19)

InChI Key

NQBZVIWXIGTPPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCSC3=NC=NC4=C3NC=N4

Origin of Product

United States

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